![molecular formula C24H18O5 B4191036 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl benzoate](/img/structure/B4191036.png)
4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl benzoate
Overview
Description
4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl benzoate, also known as MMB-Chminaca, is a synthetic cannabinoid that has gained popularity in recent years. Synthetic cannabinoids are a class of compounds that are designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. MMB-Chminaca is often used as a research chemical, and its effects on the human body are still being studied.
Mechanism of Action
4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl benzoate acts as a potent agonist of the CB1 and CB2 cannabinoid receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating a variety of physiological processes, including pain sensation, appetite, and mood. When 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl benzoate binds to these receptors, it can produce a range of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl benzoate are still being studied, but research has shown that it can have a range of effects on the body. It has been shown to produce dose-dependent effects on heart rate and blood pressure, as well as alterations in motor function and memory. It has also been shown to produce changes in the levels of neurotransmitters such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl benzoate in lab experiments is that it is a highly potent and selective agonist of the CB1 and CB2 cannabinoid receptors. This makes it a useful tool for studying the effects of synthetic cannabinoids on these receptors. However, one limitation is that its effects on the human body are not well understood, and its use in lab experiments may not accurately reflect the effects of synthetic cannabinoids in vivo.
Future Directions
There are many potential future directions for research on 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl benzoate. Some possible areas of study include its effects on the endocannabinoid system and the central nervous system, its pharmacokinetics and metabolism, and its potential therapeutic applications. Additionally, further research is needed to better understand the safety and potential risks associated with the use of synthetic cannabinoids such as 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl benzoate.
Scientific Research Applications
4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl benzoate has been used in a variety of scientific research applications, including studies on the effects of synthetic cannabinoids on the endocannabinoid system and the central nervous system. It has also been used in studies on drug metabolism and pharmacokinetics. 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl benzoate has been shown to have high affinity for the CB1 and CB2 cannabinoid receptors, and its effects on these receptors are being studied to better understand the mechanisms of action of synthetic cannabinoids.
properties
IUPAC Name |
[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c1-15-21(28-24(26)17-6-4-3-5-7-17)13-12-19-20(14-22(25)29-23(15)19)16-8-10-18(27-2)11-9-16/h3-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCACUNBWQGGYOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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